molecular formula C19H20BrN5O2S B2722910 N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE CAS No. 1223840-44-5

N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE

Cat. No.: B2722910
CAS No.: 1223840-44-5
M. Wt: 462.37
InChI Key: IHYGCTTVUOWBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core substituted with a piperidin-1-yl group at position 2 and an acetamide-linked 4-bromo-3-methylphenyl moiety at position 4.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2S/c1-12-9-13(5-6-14(12)20)22-15(26)10-25-11-21-17-16(18(25)27)28-19(23-17)24-7-3-2-4-8-24/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYGCTTVUOWBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The brominated phenyl group and the piperidine ring are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The brominated phenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in the replacement of the bromine atom with another substituent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to thiazolopyrimidine derivatives. For instance, derivatives similar to N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-y)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide have shown significant activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further explored for its efficacy against various pathogens.

A study highlighted that certain thiazolopyrimidine derivatives exhibited promising antimicrobial activity with minimum inhibitory concentration (MIC) values indicating their potential as effective agents against resistant bacterial strains .

Anticancer Properties

The compound's structure allows for interactions with specific biological targets involved in cancer progression. Molecular docking studies have indicated that compounds with similar structural motifs can effectively bind to proteins implicated in cancer cell proliferation. For example, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines, showing significant anticancer activity .

Moreover, research has indicated that modifications to the thiazolopyrimidine core can enhance anticancer properties by increasing binding affinity to target receptors . This opens avenues for the development of new anticancer therapeutics based on this compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolopyrimidine derivatives:

  • Antimicrobial Screening : A study evaluated various thiazolopyrimidine derivatives for their antimicrobial efficacy using standard methods against multiple bacterial strains. Compounds with brominated phenyl groups showed enhanced activity compared to non-brominated analogs .
  • Anticancer Activity : Another research effort focused on the anticancer potential of similar compounds against MCF7 breast cancer cells. The findings indicated that specific structural features significantly influenced their cytotoxic effects .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes .

Mechanism of Action

The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thiazolo[4,5-d]pyrimidine 4-Bromo-3-methylphenyl, Piperidinyl ~495.4 (estimated) Not reported
N-(4-Bromo-3-methylphenyl)-sulfonamide Thiazole-phenylsulfonamide Phenylsulfonamide ~450.3 (estimated) Not reported
892469-51-1 Triazolo[4,5-d]pyrimidine 2-Chlorophenylmethyl, Benzyl ~466.9 Not reported
Compound 16 Oxazolo[4,5-b]pyridine Benzyl-piperidinyl, Methyl ester 391.4 136

Research Findings

  • Metabolic Stability : The bromo substituent in the target compound may confer slower hepatic clearance compared to chloro analogues, as brominated aromatics are less prone to cytochrome P450-mediated dehalogenation .
  • Binding Affinity : The thiazolo[4,5-d]pyrimidine core’s sulfur atom could engage in hydrophobic interactions or weak hydrogen bonds, whereas triazolo derivatives (e.g., 892469-51-1) might prioritize π-π stacking due to their nitrogen-rich core .
  • Synthetic Feasibility : High yields in analogues like Compound 16 (88%) suggest that piperidinyl and benzyl groups are synthetically accessible, though the target compound’s bromoaryl group may require optimized coupling conditions .

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 1223840-44-5) is a novel compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

The compound features a complex structure characteristic of thiazolo-pyrimidine derivatives, which are known for their diverse biological activities. Its molecular formula is C19H20BrN5O2SC_{19}H_{20}BrN_5O_2S with a molecular weight of 462.4 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic effects.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of related thiazolo-pyrimidine compounds. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant activity against various bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL for its most active derivatives .
  • Biofilm Inhibition: The compound exhibited strong antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

2. Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point in assessing its pharmacological relevance:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition: It was found to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM and DHFR with IC50 values between 0.52 to 2.67 μM .
  • Acetylcholinesterase Inhibition: Related compounds have shown strong inhibitory activity against acetylcholinesterase, suggesting potential in treating neurodegenerative diseases .

3. Cytotoxicity and Safety Profile

Safety assessments revealed that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for further development . Additionally, it demonstrated noncytotoxicity with IC50 values greater than 60 μM.

Case Studies

Several case studies highlight the biological activity of N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-y)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-y]acetamide:

StudyFindings
Antimicrobial Evaluation Significant activity against pathogenic bacteria; effective biofilm reduction .
Enzyme Inhibition Potent inhibitors of DNA gyrase and DHFR; implications for antibiotic development .
Cytotoxicity Assessment Low hemolytic and noncytotoxic effects; promising for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.